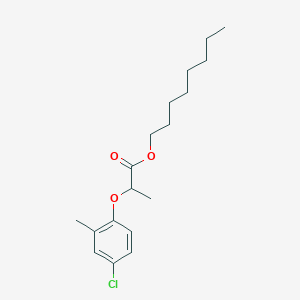

Octyl-2-(4-Chlor-2-methylphenoxy)propanoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Octyl 2-(4-chloro-2-methylphenoxy)propanoate is an organic compound with the molecular formula C18H27ClO3. It is a colorless to pale yellow liquid with a characteristic strawberry-like odor. This compound is primarily used as an insecticide in agricultural settings to control various pests such as mites, leafhoppers, and beetles .

Wissenschaftliche Forschungsanwendungen

Octyl 2-(4-chloro-2-methylphenoxy)propanoate has several scientific research applications:

Agriculture: It is widely used as an insecticide to control pests in fields, orchards, and vegetable gardens.

Pharmacokinetics: The compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC) for pharmacokinetic studies.

Chemical Analysis: It is used in various chromatographic methods to separate and identify impurities in chemical samples.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 2-(4-chloro-2-methylphenoxy)propanoate typically involves the esterification of octanol with 2-(4-chloro-2-methylphenoxy)propanoic acid. The process can be summarized in the following steps :

Sulfonation: L-ethyl lactate is sulfonated using p-toluenesulfonyl chloride to obtain a sulfonyl ester compound.

Etherification: The sulfonyl ester compound undergoes etherification with 4-chloro-o-cresol to form an aromatic ether ester compound.

Ester Exchange: The aromatic ether ester compound is subjected to ester exchange with n-octanol to yield Octyl 2-(4-chloro-2-methylphenoxy)propanoate.

Industrial Production Methods

Industrial production of Octyl 2-(4-chloro-2-methylphenoxy)propanoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing the optical loss of the raw materials .

Analyse Chemischer Reaktionen

Octyl 2-(4-chloro-2-methylphenoxy)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Common reagents used in these reactions include acetonitrile, water, phosphoric acid, and formic acid . The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of Octyl 2-(4-chloro-2-methylphenoxy)propanoate involves its interaction with the nervous system of insects. The compound disrupts the normal functioning of nerve cells, leading to paralysis and eventual death of the pests. The molecular targets include ion channels and neurotransmitter receptors in the insect nervous system .

Vergleich Mit ähnlichen Verbindungen

Octyl 2-(4-chloro-2-methylphenoxy)propanoate can be compared with other similar compounds such as:

2-(4-chloro-2-methylphenoxy)propanoic acid: This compound is a precursor in the synthesis of Octyl 2-(4-chloro-2-methylphenoxy)propanoate and shares similar chemical properties.

4-chloro-o-cresol: Another related compound used in the etherification step of the synthesis.

The uniqueness of Octyl 2-(4-chloro-2-methylphenoxy)propanoate lies in its specific application as an insecticide and its characteristic strawberry-like odor, which distinguishes it from other similar compounds .

Biologische Aktivität

Octyl 2-(4-chloro-2-methylphenoxy)propanoate, commonly referred to as Mecoprop-2-octyl ester, is an organic compound belonging to the class of 2-phenoxypropionic acid esters. It has garnered attention in various fields, particularly in agriculture as a herbicide and in analytical chemistry for its role as a standard in high-performance liquid chromatography (HPLC). This article explores its biological activity, including mechanisms of action, interactions with biological systems, and potential applications.

- Molecular Formula : C₁₈H₂₃ClO₃

- Molecular Weight : Approximately 326.86 g/mol

- Structure : The compound features an octyl group linked to the ester functional group derived from 2-(4-chloro-2-methylphenoxy)propionic acid.

Research indicates that Octyl 2-(4-chloro-2-methylphenoxy)propanoate interacts with various biological targets, influencing enzyme activity and receptor signaling pathways. Its mechanism of action is closely related to its structural components, which allow it to mimic natural plant hormones, thereby affecting growth and development processes.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Herbicidal Activity | Exhibits selective herbicidal properties against broadleaf weeds by disrupting hormonal balance. |

| Enzyme Interaction | Potential inhibition or activation of specific enzymes involved in metabolic pathways. |

| Cellular Uptake | May influence cellular uptake mechanisms, particularly in plant cells. |

Studies and Findings

- Herbicidal Efficacy : Studies have demonstrated that Octyl 2-(4-chloro-2-methylphenoxy)propanoate effectively inhibits the growth of certain weed species by mimicking auxins, leading to uncontrolled growth responses in plants. This property has made it a candidate for use as a selective herbicide in agricultural practices.

- Analytical Applications : The compound has been utilized in HPLC for the separation and analysis of phenoxypropionic acid derivatives. Research has shown successful separation using reverse-phase HPLC columns with mobile phases containing acetonitrile and phosphoric acid, highlighting its utility in analytical chemistry.

- Microbial Degradation Studies : Investigations into the biodegradation of related compounds have identified microorganisms capable of degrading chlorinated phenoxyacetic acids, suggesting that Octyl 2-(4-chloro-2-methylphenoxy)propanoate may also undergo microbial transformation in environmental settings .

Case Study 1: Herbicidal Application

A field study conducted on the efficacy of Octyl 2-(4-chloro-2-methylphenoxy)propanoate demonstrated significant reductions in weed biomass compared to untreated controls. The study highlighted its potential for integrated weed management strategies.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment evaluated the persistence and degradation pathways of Octyl 2-(4-chloro-2-methylphenoxy)propanoate in soil. Results indicated that while the compound is relatively stable, it can be metabolized by soil microorganisms, leading to less harmful byproducts over time.

Eigenschaften

IUPAC Name |

octyl 2-(4-chloro-2-methylphenoxy)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClO3/c1-4-5-6-7-8-9-12-21-18(20)15(3)22-17-11-10-16(19)13-14(17)2/h10-11,13,15H,4-9,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQMRXFSCXUHMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.